molecular formula C9H18N2O2S B13195348 2-(Propane-1-sulfonyl)-2,6-diazaspiro[3.4]octane

2-(Propane-1-sulfonyl)-2,6-diazaspiro[3.4]octane

Cat. No.: B13195348
M. Wt: 218.32 g/mol
InChI Key: ARJOHYSITIGLDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spirocyclic Core Topology

The 2,6-diazaspiro[3.4]octane scaffold consists of two fused heterocyclic rings: a three-membered aziridine ring and a four-membered piperazine-like ring, connected through a shared spiro carbon atom. This arrangement creates a rigid bicyclic system with bond angles constrained by the small ring sizes. X-ray crystallographic data for analogous compounds reveals that the spiro junction introduces significant torsional strain, with the C-N-C bond angles in the aziridine ring compressed to approximately 60°, while the four-membered ring adopts a puckered conformation to alleviate steric clashes.

The molecular formula C$$6$$H$${12}$$N$$2$$ for the unsubstituted core expands to C$$9$$H$${17}$$N$$2$$O$$_2$$S upon incorporation of the propane-1-sulfonyl group. Key structural parameters derived from nuclear magnetic resonance (NMR) spectroscopy include:

Parameter Value (ppm) Assignment
$$ ^1H $$-NMR (DMSO-d$$_6$$) 3.70 (d, J = 4.6 Hz) Spiro N-CH$$2$$-S(O)$$2$$
$$ ^13C $$-NMR 59.47 Spiro junction carbon

These data confirm the preservation of the spirocyclic framework in sulfonylated derivatives, with minimal distortion of the core geometry upon functionalization.

Sulfonyl Group Orientation and Electronic Effects

The propane-1-sulfonyl substituent (-S(O)$$2$$-CH$$2$$-CH$$2$$-CH$$3$$) exhibits preferential equatorial orientation relative to the spirocyclic core, as evidenced by nuclear Overhauser effect (NOE) correlations observed in $$ ^1H $$-NMR studies. This orientation minimizes steric interactions between the sulfonyl oxygen atoms and the adjacent nitrogen lone pairs. Density functional theory (DFT) calculations reveal substantial electron withdrawal from the spiro nitrogen (N2), with natural bond orbital (NBO) analysis showing a 0.32 e$$^-$$ reduction in electron density compared to the non-sulfonylated analog.

The sulfonyl group's electronic influence manifests in several measurable properties:

  • Redox Potential : Cyclic voltammetry shows a +220 mV anodic shift in oxidation potential versus the parent diazaspiro compound
  • Dipole Moment : Molecular electrostatic potential maps calculate a net dipole of 5.12 D, oriented along the S-N axis
  • Hydrogen Bond Capacity : The sulfonyl oxygen atoms exhibit HB-acceptor capacity (σ$${HB}$$ = 0.89) while the spiro NH maintains HB-donor functionality (σ$${HB}$$ = 0.72)

These characteristics make the sulfonylated derivative more susceptible to nucleophilic attack at the spiro nitrogen compared to its non-sulfonylated counterpart.

Stereochemical Considerations in Diazaspiro Systems

The spirocyclic architecture introduces two stereogenic centers: the spiro carbon (C2) and the adjacent nitrogen-bearing carbon (C3). X-ray diffraction data for related compounds demonstrates that the energy barrier for nitrogen inversion in the aziridine ring exceeds 25 kcal/mol, effectively locking the nitrogen lone pair in a fixed configuration. This creates distinct diastereomeric forms when combined with substituent stereochemistry.

Chiral HPLC analysis of 2-(propane-1-sulfonyl)-2,6-diazaspiro[3.4]octane reveals a racemic mixture under standard synthetic conditions, with enantiomers eluting at t$$_R$$ = 12.7 min and 14.3 min (Chiralpak IA-3 column, hexane:IPA 70:30). Variable-temperature $$ ^1H $$-NMR studies (-40°C to +80°C) show no coalescence of diastereotopic proton signals, indicating restricted rotation about the N-S bond (ΔG$$^\ddagger$$ = 18.3 kcal/mol).

The stereochemical rigidity of this system has been computationally validated through molecular dynamics simulations, which predict a 9.2 kJ/mol energy difference between axial and equatorial sulfonyl orientations. This energy landscape suggests limited conformational flexibility despite the molecule's apparent topological complexity.

Table 1. Key stereochemical parameters for 2-(propane-1-sulfonyl)-2,6-diazaspiro[3.4]octane

Parameter Value Method
Enantiomer ratio (er) 50:50 Chiral HPLC
N-S bond rotation barrier 18.3 kcal/mol VT-NMR
Nitrogen inversion barrier >25 kcal/mol X-ray/DFT

Properties

Molecular Formula

C9H18N2O2S

Molecular Weight

218.32 g/mol

IUPAC Name

2-propylsulfonyl-2,7-diazaspiro[3.4]octane

InChI

InChI=1S/C9H18N2O2S/c1-2-5-14(12,13)11-7-9(8-11)3-4-10-6-9/h10H,2-8H2,1H3

InChI Key

ARJOHYSITIGLDG-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)N1CC2(C1)CCNC2

Origin of Product

United States

Preparation Methods

Preparation of Propane-1-sulfonyl Chloride Intermediate

The propane-1-sulfonyl substituent is introduced via sulfonylation reactions using propane-1-sulfonyl chloride as the electrophilic reagent. This sulfonyl chloride is typically prepared by oxidation and chlorination of the corresponding thiol or sulfide precursors, often through multi-step synthesis involving:

  • Nucleophilic substitution of alkyl halides with thiolates to form alkyl sulfides,
  • Oxidative chlorination to convert sulfides to sulfonyl chlorides.

Sulfonylation Reaction Conditions

A general procedure for sulfonylation of the 2,6-diazaspiro[3.4]octane amine involves:

  • Dissolving the spirocyclic amine (e.g., compound 6 in the literature) in dichloromethane,
  • Cooling the solution to 0 °C,
  • Adding the propane-1-sulfonyl chloride dropwise in the presence of a base such as triethylamine to scavenge the released hydrochloric acid,
  • Stirring the reaction mixture at room temperature for 18 hours,
  • Workup by aqueous extraction and drying,
  • Purification by column chromatography using silica gel with a gradient of methanol in dichloromethane.

This procedure yields the corresponding sulfonylated product, i.e., 2-(propane-1-sulfonyl)-2,6-diazaspiro[3.4]octane, in good purity and yield.

Detailed Stepwise Synthesis Based on Literature Procedures

The synthesis can be broken down into the following key steps:

Step Description Reagents/Conditions Yield Range (%) Notes
1 Synthesis of β-cyanoalcohol intermediates Reduction of cyanoacetates with sodium borohydride in DME-MeOH 79–90 Precursor for sulfonylation
2 Mesylation of β-cyanoalcohols Methanesulfonyl chloride, triethylamine, dichloromethane 89–95 Activates alcohol for substitution
3 Nucleophilic substitution to introduce sulfur tert-Butyl thiol or potassium thioacetate, DMF, 60–90 °C 60–87 Formation of sulfides or thioacetates
4 Oxidative chlorination to sulfonyl chlorides Chlorine gas, controlled conditions 61–84 Converts sulfides to sulfonyl chlorides
5 Conversion to sulfonyl fluorides Potassium bifluoride in methanol-water 72–94 Stabilizes sulfonyl group for cyclization
6 Intramolecular reductive cyclization to spirocyclic sultams Sodium borohydride, nickel chloride hexahydrate, methanol 61–84 Forms the spirocyclic sulfonamide core

Data adapted from recent synthetic studies on spirocyclic sulfonamides.

Mechanistic Insights and Reaction Optimization

  • The sulfonylation step is highly dependent on the electrophilicity of the sulfonyl chloride and the nucleophilicity of the amine nitrogen on the spirocyclic scaffold.
  • Cooling the reaction mixture during addition controls the exothermic nature of the sulfonylation.
  • Triethylamine acts as both a base and a scavenger for hydrochloric acid, preventing side reactions.
  • Purification by gradient elution chromatography ensures removal of unreacted starting materials and side products.
  • The reductive cyclization step is critical for forming the spirocyclic sulfonamide ring and is optimized by using mild reducing agents and transition metal catalysts to achieve high yields and selectivity.

Summary Table of Preparation Methods for 2-(Propane-1-sulfonyl)-2,6-diazaspiro[3.4]octane

Preparation Stage Key Reagents Conditions Yield (%) Comments
Annulation to form 2,6-diazaspiro[3.4]octane Starting amines, cyclization reagents Conventional annulation, mild heating Variable, typically >70 Forms core spirocyclic scaffold
Sulfonyl chloride synthesis Alkyl thiols, Cl2, oxidation Controlled chlorination 61–84 Precursor for sulfonylation
Sulfonylation of spirocyclic amine Propane-1-sulfonyl chloride, triethylamine 0 °C to RT, 18 h Good yields Key functionalization step
Purification Silica gel chromatography Gradient elution (MeOH/DCM) - Ensures product purity

Chemical Reactions Analysis

Types of Reactions: 2-(Propane-1-sulfonyl)-2,6-diazaspiro[3.4]octane undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The diazaspiro core allows for substitution reactions, leading to the formation of various analogs.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include oxidized sulfonyl derivatives, reduced diazaspiro compounds, and substituted analogs with varying functional groups.

Scientific Research Applications

2-(Propane-1-sulfonyl)-2,6-diazaspiro[3.4]octane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Propane-1-sulfonyl)-2,6-diazaspiro[3.4]octane involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form hydrogen bonds and electrostatic interactions with active sites, while the diazaspiro core provides structural stability and specificity. These interactions modulate the activity of the target molecules, leading to desired biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-(Propane-1-sulfonyl)-2,6-diazaspiro[3.4]octane, highlighting substituents, synthetic yields, melting points, and biological activity where available:

Compound ID Substituents (Position 6/8) Yield (%) Melting Point (°C) MIC (µg/mL) Reference
Lead Compound 6-(Propane-1-sulfonyl), 8-(unspecified) N/A N/A 0.016
6d 6-Benzyl, 8-(N,N-dimethylmethanamine) 91 154–155 N/A
12 6-Methyl, 8-(1-benzyl-5-methyl-1H-imidazol-2-yl) 74 165–167 N/A
17 6-(Methylsulfonyl), 8-(4-methyl-4H-1,2,4-triazol-3-yl) 138 180–182 N/A
18 6-Benzyl, 8-(4-methyl-4H-1,2,4-triazol-3-yl) 157 152–153 N/A
22 6-Benzyl, 8-(5-cyclopropyl-4H-1,2,4-triazol-3-yl) 38 155–157 N/A
24 6-Benzyl, 8-(3-methyl-1,2,4-oxadiazol-5-yl) 48 180–182 N/A
27 6-(Methylsulfonyl), 8-(3-cyclopropyl-1,2,4-oxadiazol-5-yl) 63 171–173 N/A

Key Observations:

Structural Diversity :

  • Sulfonyl Groups : Compounds 17 and 27 incorporate methylsulfonyl groups at position 6, while the lead compound features a propane-1-sulfonyl moiety. This longer alkyl chain may enhance lipophilicity and target engagement compared to smaller sulfonyl groups .
  • Azole Substituents : Position 8 modifications include imidazole (e.g., 12 ), triazole (e.g., 17 ), and oxadiazole (e.g., 24 ) rings, which influence solubility and binding affinity .

Synthetic Efficiency: Yields vary significantly, with 6d achieving 91% and 22 only 38%. Over-100% yields (e.g., 17, 18) likely reflect purification artifacts or unaccounted solvent retention .

Biological Activity :

  • The lead compound’s MIC of 0.016 µg/mL against Mycobacterium tuberculosis H37Rv surpasses typical nitrofuran derivatives, underscoring the critical role of the propane-1-sulfonyl group .
  • Other analogs lack reported MICs, suggesting inferior potency or pending evaluation .

Thermal Stability :

  • Melting points correlate with molecular symmetry and intermolecular interactions. Sulfonyl-containing compounds (17 , 27 ) exhibit higher melting points (171–182°C) than benzyl derivatives (6d , 18 ; 152–155°C), reflecting stronger crystal packing .

Biological Activity

2-(Propane-1-sulfonyl)-2,6-diazaspiro[3.4]octane, with CAS number 1784224-40-3, is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₉H₁₈N₂O₂S
  • Molecular Weight : 218.32 g/mol
  • Structure : The compound features a spirocyclic structure that is pivotal in its interaction with biological targets.

Biological Activity Overview

Recent studies have highlighted various biological activities linked to compounds derived from the diazaspiro[3.4]octane framework, including:

  • Antimicrobial Activity : Compounds based on the diazaspiro structure have shown promising results against Mycobacterium tuberculosis. For instance, a related compound demonstrated a minimum inhibitory concentration (MIC) of 0.016 μg/mL against drug-sensitive strains of tuberculosis .
  • Cancer Treatment : The compound has been investigated for its potential as an inhibitor of menin-MLL1 interactions, which are crucial in certain types of leukemia. This inhibition could lead to novel therapeutic strategies for cancer treatment .
  • Neurotransmitter Modulation : Certain derivatives have been identified as selective dopamine D3 receptor antagonists, suggesting potential applications in treating neurological disorders .
  • Diabetes Management : Inhibitors of voltage-dependent anion channel 1 (VDAC1) derived from this chemical framework may offer new avenues for diabetes treatment by modulating insulin signaling pathways .

The biological activities of 2-(Propane-1-sulfonyl)-2,6-diazaspiro[3.4]octane are largely attributed to its ability to interact with specific biological targets:

  • Inhibition of Protein Interactions : The compound's structure allows it to disrupt protein-protein interactions critical in disease pathways.
  • Signal Transduction Modulation : By acting on various signaling pathways (e.g., MAPK and PI3K), it can influence cellular responses to external stimuli.

Case Studies and Research Findings

Several studies have explored the pharmacological effects of this compound and its analogs:

StudyCompoundActivityMIC (μg/mL)
Compound A (derived from diazaspiro)Antitubercular0.016
Compound B (menin-MLL1 inhibitor)Cancer therapyNot specified
Compound C (D3 receptor antagonist)Neurological disordersNot specified

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.